molecular formula C17H12Cl2F2N2O3 B4045431 3-({4-[chloro(difluoro)methoxy]phenyl}amino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione

3-({4-[chloro(difluoro)methoxy]phenyl}amino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione

Cat. No.: B4045431
M. Wt: 401.2 g/mol
InChI Key: MPTXFARNNNDBSV-UHFFFAOYSA-N
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Description

3-({4-[chloro(difluoro)methoxy]phenyl}amino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C17H12Cl2F2N2O3 and its molecular weight is 401.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.0193040 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological and Biochemical Research

Chlorogenic acid, a phenolic compound with various biological and pharmacological effects, exemplifies the potential of chloro- and difluoromethoxy- substituted phenyl groups in therapeutic applications. Chlorogenic acid exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system stimulatory properties. These diverse activities highlight the potential of structurally related compounds in drug discovery and development, particularly for metabolic disorders such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Environmental Science and Sustainability

Research on phosphonic acids and their applications across chemistry, biology, and physics points to the importance of compounds with chloro- and difluoromethoxy- substituted phenyl groups in environmental science. Phosphonic acids are utilized for their bioactive properties, in bone targeting, and in the design of supramolecular or hybrid materials, underscoring the relevance of related compounds in environmental remediation and sustainable material development (Sevrain et al., 2017).

Advanced Materials and Chemical Engineering

The synthesis and application of betalains, vacuolar pigments derived from betalamic acid, demonstrate the potential of compounds with similar structural features in the development of functional materials and dyes. Betalains are explored for their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, offering insights into the use of structurally related compounds in the formulation of dietary supplements and functional foods (Khan & Giridhar, 2015).

Properties

IUPAC Name

3-[4-[chloro(difluoro)methoxy]anilino]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F2N2O3/c18-10-1-5-12(6-2-10)23-15(24)9-14(16(23)25)22-11-3-7-13(8-4-11)26-17(19,20)21/h1-8,14,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTXFARNNNDBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({4-[chloro(difluoro)methoxy]phenyl}amino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione
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3-({4-[chloro(difluoro)methoxy]phenyl}amino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione
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3-({4-[chloro(difluoro)methoxy]phenyl}amino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione
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3-({4-[chloro(difluoro)methoxy]phenyl}amino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione
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3-({4-[chloro(difluoro)methoxy]phenyl}amino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione
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3-({4-[chloro(difluoro)methoxy]phenyl}amino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione

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